REACTION_CXSMILES
|
C(N(CCCC)CCCC)CCC.[C]=O.C[O:17][C:18]([C:20]1[CH:28]=[CH:27][C:23]2[CH2:24][CH2:25][O:26][C:22]=2[CH:21]=1)=[O:19].Cl>[Br-].[Br-].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.[Pd+2].[OH-].[Na+]>[O:26]1[C:22]2[CH:21]=[C:20]([C:18]([OH:19])=[O:17])[CH:28]=[CH:27][C:23]=2[CH2:24][CH2:25]1 |f:4.5.6.7.8,9.10,^3:13|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[C]=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC(=O)C1=CC2=C(CCO2)C=C1
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Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
trifluoro-methanesulfonic acid 2,3-dihydro benzofuran-6-yl ester
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)N(CCCC)CCCC
|
Name
|
Palladium bis(triphenylphosphine) dibromide
|
Quantity
|
3 g
|
Type
|
catalyst
|
Smiles
|
[Br-].[Br-].C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.[Pd+2]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Type
|
CUSTOM
|
Details
|
stirred at room temperature for 18 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate (300 ml)
|
Type
|
CUSTOM
|
Details
|
The ethyl acetate layer was separated
|
Type
|
EXTRACTION
|
Details
|
the product extracted into saturated sodium bicarbonate solution (200 ml)
|
Type
|
DISSOLUTION
|
Details
|
the resulting precipitate dissolved in ethyl acetate
|
Type
|
CUSTOM
|
Details
|
The ethyl acetate layer was separated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness under reduced pressure
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
O1CCC2=C1C=C(C=C2)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.6 g | |
YIELD: PERCENTYIELD | 20% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |